5-Amino-1-ethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is a chemical compound with the molecular formula and a molecular weight of 192.26 g/mol. It is classified as a tetrahydroquinoline derivative, which is known for its various biological and pharmacological properties. The compound is identified by the CAS number 1517294-37-9 and has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders and other health conditions.
Methods of Synthesis:
The synthesis of 5-Amino-1-ethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one can be achieved through several methods, typically involving multi-step organic reactions. A common approach includes the condensation of appropriate amines with carbonyl compounds followed by cyclization to form the tetrahydroquinoline structure. Specific synthetic routes may vary depending on the desired purity and yield.
Technical Details:
Structure:
The compound features a bicyclic structure characteristic of tetrahydroquinolines, which includes a fused ring system consisting of a six-membered and a five-membered ring. The presence of an amino group at the 5-position and an ethyl group at the 1-position contributes to its unique properties.
Data:
Reactions:
5-Amino-1-ethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one can participate in various chemical reactions typical of amines and heterocycles:
Technical Details:
These reactions are often facilitated by specific reagents under controlled conditions to ensure selectivity and yield.
The mechanism of action for 5-Amino-1-ethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is not fully elucidated but is believed to involve modulation of neurotransmitter systems in the brain. It may interact with receptors or enzymes involved in neurotransmission, potentially offering therapeutic effects for conditions such as anxiety or depression.
Data:
Further studies are needed to clarify its pharmacodynamics and pharmacokinetics.
Physical Properties:
While detailed physical properties such as melting point or boiling point are not extensively documented, it is generally expected that compounds of this class exhibit moderate solubility in organic solvents.
Chemical Properties:
Relevant analyses such as spectroscopy (NMR, IR) can provide additional insights into its structural characteristics.
5-Amino-1-ethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one has potential applications in:
This compound represents an interesting area of study within organic chemistry and pharmacology due to its structural features and potential therapeutic applications. Further research will likely reveal more about its utility in various scientific fields.
Tetrahydroquinoline (THQ) represents a privileged scaffold in medicinal chemistry due to its structural versatility and broad pharmacological profile. This bicyclic framework merges a partially saturated quinoline nucleus with a chiral trans-fused decalin-like system, enabling diverse three-dimensional interactions with biological targets. Historically, THQ derivatives emerged as key structural components in antimalarial agents (e.g., chloroquine analogues), where the basic nitrogen facilitated lysosomal accumulation in Plasmodium-infected erythrocytes [6]. The scaffold's evolution accelerated with the discovery that THQ cores could mimic peptide β-turn conformations, enabling receptor targeting previously accessible only to biologics [7].
Table 1: Notable Therapeutic Applications of Tetrahydroquinoline Derivatives
Derivative Class | Biological Target | Therapeutic Application | Structural Feature |
---|---|---|---|
4-Aminoquinolines | Heme detoxification | Antimalarial | C4-aminoalkyl side chain |
Dihydroisoquinolinones | WDR5 WIN-site | Anticancer (MYC inhibition) | Fused bicyclic core |
3-Pyridyl tetrahydroquinolinones | P-glycoprotein | Multidrug resistance reversal | C3-heteroaromatic ester |
Imidazo[4,5-g]quinazolinones | Thymidine monophosphate kinase | Antitubercular | Fused tricyclic system |
5,6,7,8-Tetrahydroquinolines | Somatostatin receptors | Neuroendocrine regulation | C2-carbonyl/C5-amino substitution |
Contemporary drug discovery exploits THQ's capacity for strategic substitution, particularly at C2, C3, C4, and C5 positions. Dihydroisoquinolinone-based WDR5 inhibitors exemplify this evolution, where structure-based optimization yielded orally bioavailable anticancer agents with nanomolar cellular potency [1]. Similarly, tetrahydroquinolinones bearing pyridyl methyl carboxylates at C3 demonstrated potent P-glycoprotein inhibition, overcoming multidrug resistance in cancer cells by enhancing intracellular rhodamine accumulation by >3-fold versus controls [3]. The scaffold's adaptability is further evidenced in antitubercular agents, where imidazo[4,5-g]quinazolinones incorporating THQ moieties inhibited Mycobacterium tuberculosis thymidine monophosphate kinase (TMPKmt) via critical hydrogen bonding with Arg95 [4]. These advances established THQ as a versatile framework for optimizing target affinity, selectivity, and drug-like properties.
The strategic incorporation of a 5-amino group and N1-ethyl substitution in THQ derivatives confers distinct advantages for molecular recognition and pharmacokinetic optimization. The 5-amino group serves as a hydrogen bond donor-acceptor pair, enabling bidentate interactions with complementary residues in enzymatic binding pockets. In TMPKmt inhibitors, analogous amino-substituted tricyclic systems formed salt bridges with Asp163 and water-mediated hydrogen bonds with Arg95, displacing catalytic magnesium ions [4]. This interaction pattern suggests that the 5-amino group in 5-amino-1-ethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one may similarly engage polar residues, potentially enhancing target affinity.
Table 2: Hydrogen Bonding Capacity of 5-Amino-1-ethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
Functional Group | H-Bond Donor | H-Bond Acceptor | Potential Binding Interactions |
---|---|---|---|
5-Amino (-NH₂) | Yes | Yes | Salt bridges, water-mediated H-bonds |
C2 Carbonyl | No | Yes | Key interaction with catalytic residues |
N1-Ethyl tertiary amine | No | Yes (weak) | Hydrophobic pocket occupancy |
Conformational analyses reveal that the 5-amino group significantly influences the THQ ring geometry. Electron-donating substituents at C5 increase electron density at C8a, enhancing carbonyl polarization at C2. This effect strengthens hydrogen-bond acceptance at the lactam carbonyl – a critical feature observed in somatostatin receptor agonists where THQ-derived scaffolds mimic peptide backbone conformations [7]. The N1-ethyl group, conversely, balances hydrophobicity and steric requirements. Compared to bulkier N-alkyl chains (e.g., benzyl or cyclohexyl), the ethyl moiety maintains favorable log P values (predicted 1.8–2.2) while preventing excessive membrane permeability that could limit solubility. This balance is crucial for central nervous system (CNS)-targeted agents, where THQ derivatives frequently exhibit optimized blood-brain barrier penetration [6].
Synthetic accessibility further enhances this pharmacophore's utility. The 5-amino group enables late-stage derivatization via acylation, reductive amination, or ureation, facilitating rapid exploration of structure-activity relationships. In anticancer quinolines, C4/C6 halogenation combined with C4 hydrazinyl groups yielded potent topoisomerase inhibitors (IC₅₀ 0.3–2.05 μM), underscoring the synergy between amino functionality and electrophilic substitution [5]. For 5-amino-1-ethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one, these features position it as a promising scaffold for developing protease inhibitors, kinase modulators, and epigenetic regulators where rigidified hydrogen-bonding motifs are advantageous.
Compound Names Mentioned in Article:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7